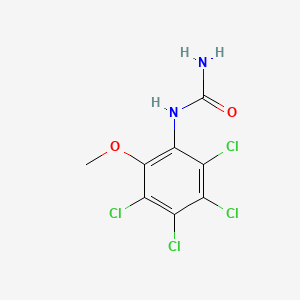
(2,3,4,5-Tetrachloro-6-methoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,3,4,5-Tetrachloro-6-methoxyphenyl)urea is a chemical compound with the molecular formula C8H6Cl4N2O2. It is known for its unique structure, which includes four chlorine atoms and a methoxy group attached to a phenyl ring, along with a urea moiety.
Métodos De Preparación
The synthesis of (2,3,4,5-Tetrachloro-6-methoxyphenyl)urea typically involves the reaction of 2,3,4,5-tetrachloro-6-methoxyaniline with an isocyanate or a carbamoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and the use of automated systems to ensure consistency and efficiency .
Análisis De Reacciones Químicas
(2,3,4,5-Tetrachloro-6-methoxyphenyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the urea moiety or the aromatic ring.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, where nucleophiles such as amines or thiols replace the chlorine atoms, forming new derivatives.
Hydrolysis: The urea moiety can undergo hydrolysis in the presence of acids or bases, leading to the formation of corresponding amines and carbon dioxide
Aplicaciones Científicas De Investigación
(2,3,4,5-Tetrachloro-6-methoxyphenyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mecanismo De Acción
The mechanism of action of (2,3,4,5-Tetrachloro-6-methoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine atoms and the methoxy group can influence its binding affinity and specificity towards these targets. The urea moiety can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets involved depend on the specific application and context of its use .
Comparación Con Compuestos Similares
(2,3,4,5-Tetrachloro-6-methoxyphenyl)urea can be compared with other similar compounds, such as:
1-(2,3,4,5-Tetrachlorophenyl)urea: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
1-(2,3,4,5-Tetrachloro-6-methylphenyl)urea: Contains a methyl group instead of a methoxy group, potentially altering its physical and chemical properties.
1-(2,3,4,5-Tetrachloro-6-ethoxyphenyl)urea: Has an ethoxy group, which can influence its solubility and reactivity compared to the methoxy derivative
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct properties and applications compared to its analogs.
Propiedades
Número CAS |
18355-14-1 |
|---|---|
Fórmula molecular |
C8H6Cl4N2O2 |
Peso molecular |
303.948 |
Nombre IUPAC |
(2,3,4,5-tetrachloro-6-methoxyphenyl)urea |
InChI |
InChI=1S/C8H6Cl4N2O2/c1-16-7-5(12)3(10)2(9)4(11)6(7)14-8(13)15/h1H3,(H3,13,14,15) |
Clave InChI |
PMKRAVRSDZJLNI-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)NC(=O)N |
Sinónimos |
1-(2,3,4,5-Tetrachloro-6-methoxyphenyl)urea |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


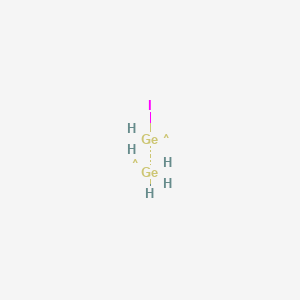
![2-chloro-5-methoxy-1-methyl-1H-benzo[d]imidazole](/img/structure/B579181.png)
![[1,2]Oxazolo[5,4-f][1,2]benzoxazole](/img/structure/B579182.png)
![6H-Cyclopenta[5,6]naphtho[2,1-d]thiazole](/img/structure/B579185.png)
![5,8-Dimethoxy-2-methylbenzo[g]chromene-4,6,9-trione](/img/structure/B579186.png)
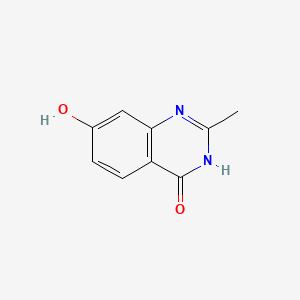
![Ethanone, 1-[4-(1-propenyl)phenyl]- (9CI)](/img/new.no-structure.jpg)
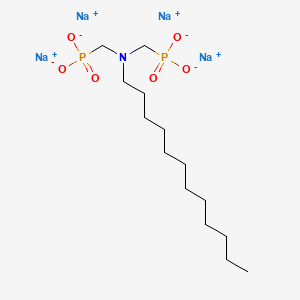
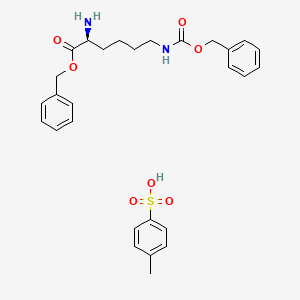


![Tricyclo[4.2.2.03,8]decane](/img/structure/B579198.png)

![1-[2-[4-[4-(2-Piperidin-1-ylethoxy)phenyl]phenoxy]ethyl]piperidine](/img/structure/B579201.png)
